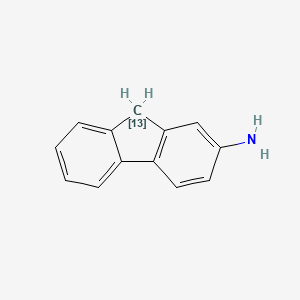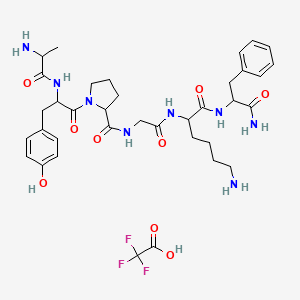
PAR-4 Agonist Peptide, amide TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAR-4 Agonist Peptide, amide TFA: is a selective activator of the proteinase-activated receptor-4 (PAR-4). This compound is known for its specificity, as it does not influence PAR-1 or PAR-2, and its activity can be inhibited by a PAR-4 antagonist . The compound is often used in scientific research to study the effects of PAR-4 activation.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of PAR-4 Agonist Peptide, amide TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
Types of Reactions: : PAR-4 Agonist Peptide, amide TFA primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: : The synthesis involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products: : The major product of the synthesis is the this compound itself, which is obtained in a highly purified form after HPLC purification .
科学的研究の応用
Chemistry: : In chemistry, PAR-4 Agonist Peptide, amide TFA is used to study the synthesis and properties of peptides. It serves as a model compound for developing new peptide synthesis techniques and understanding peptide-receptor interactions .
Biology: : In biological research, this compound is used to investigate the role of PAR-4 in various physiological and pathological processes. It helps in understanding how PAR-4 activation affects cellular signaling pathways and contributes to conditions like inflammation and pain .
Medicine: : In medical research, this compound is studied for its potential therapeutic applications. It is used to explore new treatments for diseases where PAR-4 plays a critical role, such as certain types of cancer and cardiovascular diseases .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It helps in identifying new drug candidates that target PAR-4 and in optimizing the pharmacological properties of these candidates .
作用機序
Mechanism: : PAR-4 Agonist Peptide, amide TFA exerts its effects by selectively activating the proteinase-activated receptor-4 (PAR-4). This activation triggers a cascade of intracellular signaling events that lead to various physiological responses .
Molecular Targets and Pathways: : The primary molecular target of this compound is PAR-4, a G protein-coupled receptor. Upon activation, PAR-4 interacts with G proteins, leading to the activation of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway .
類似化合物との比較
Similar Compounds: : Similar compounds include other PAR-4 agonists like AYPGKF-NH2 and TFLLR-NH2. These compounds also selectively activate PAR-4 but may differ in their potency and specificity .
Uniqueness: : PAR-4 Agonist Peptide, amide TFA is unique due to its high specificity for PAR-4 and its ability to be blocked by PAR-4 antagonists. This makes it a valuable tool for studying PAR-4-mediated signaling without interference from other PARs .
特性
分子式 |
C36H49F3N8O9 |
|---|---|
分子量 |
794.8 g/mol |
IUPAC名 |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H48N8O7.C2HF3O2/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22;3-2(4,5)1(6)7/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46);(H,6,7) |
InChIキー |
BGPJLFVICWHITH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B12301022.png)
![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)
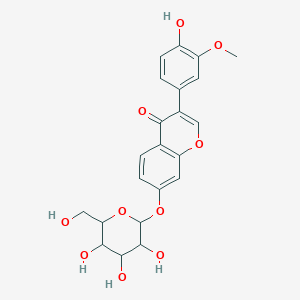
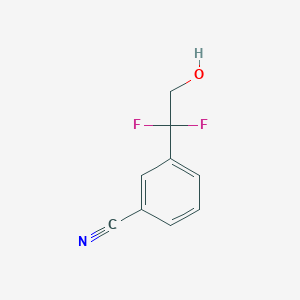
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
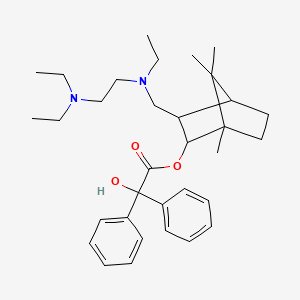

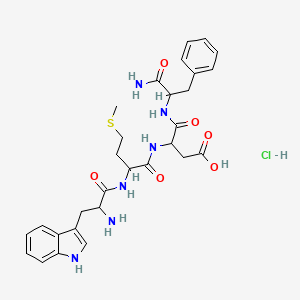



![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
